molecular formula C20H25Cl2NO4S B12128291 C20H25Cl2NO4S

C20H25Cl2NO4S

Cat. No.: B12128291
M. Wt: 446.4 g/mol
InChI Key: QEPWMNSOPZJPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.
  • Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.
  • Tianeptine is also known by other names, including Stablon .
  • The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).
  • Preparation Methods

    • Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.
    • The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.
  • Chemical Reactions Analysis

    • Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.
    • Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.
    • Major products formed during these reactions include intermediates and the final Tianeptine compound.
  • Scientific Research Applications

    • Tianeptine has applications beyond depression treatment:

        Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.

        Pain Management: It has been investigated for its potential analgesic effects.

        Cognitive Enhancement: Tianeptine may improve memory and cognitive function.

        Inflammatory Disorders: Research explores its anti-inflammatory properties.

        Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.

  • Mechanism of Action

    • Tianeptine’s mechanism involves modulation of the serotonin system.
    • It enhances serotonin reuptake, leading to increased synaptic serotonin levels.
    • The compound may also affect glutamate receptors and neuroplasticity.
  • Comparison with Similar Compounds

    • Tianeptine stands out due to its unique mechanism and tricyclic structure.
    • Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).

    Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.

    Properties

    Molecular Formula

    C20H25Cl2NO4S

    Molecular Weight

    446.4 g/mol

    IUPAC Name

    3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide

    InChI

    InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3

    InChI Key

    QEPWMNSOPZJPKQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.